molecular formula C8H5Cl2FO2 B1448911 Methyl 2,4-dichloro-3-fluorobenzoate CAS No. 1804514-49-5

Methyl 2,4-dichloro-3-fluorobenzoate

Cat. No.: B1448911
CAS No.: 1804514-49-5
M. Wt: 223.02 g/mol
InChI Key: XXQCEIDMMAQXAF-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-3-fluorobenzoate: is an aromatic ester with the molecular formula C8H5Cl2FO2 . It is a white solid that is insoluble in water but soluble in organic solvents like methanol and chloroform. This compound is widely used in scientific experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dichloro-3-fluorobenzoate can be synthesized through various methods. One common method involves the esterification of 2,4-dichloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic substitution: Products include substituted benzoates.

    Reduction: The major product is 2,4-dichloro-3-fluorobenzyl alcohol.

    Hydrolysis: The major product is 2,4-dichloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 2,4-dichloro-3-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Methyl 2,3-dichloro-4-fluorobenzoate
  • Methyl 2,5-dichloro-3-fluorobenzoate

Comparison: Methyl 2,4-dichloro-3-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the fluorine atom at the 3-position can influence the electron density of the benzene ring, making it more or less reactive towards certain nucleophiles compared to its isomers .

Properties

IUPAC Name

methyl 2,4-dichloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQCEIDMMAQXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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